Ethyl 4-bromo-2-chlorobenzoate
Overview
Description
Ethyl 4-bromo-2-chlorobenzoate is an organic compound with the molecular formula C9H8BrClO2. It is a colorless crystalline solid commonly used as an intermediate in organic synthesis. This compound is particularly significant in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2-chlorobenzoate can be synthesized through esterification and bromination reactions. One common method involves the esterification of 2-butenoic acid followed by bromination to introduce the bromine atom.
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves high-yield and high-purity methods to ensure its suitability for pharmaceutical and chemical research applications. The process often includes controlled reaction conditions to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Ester Cleavage: The ester linkage can be cleaved by carboxylesterases, particularly in biological systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.
Ester Cleavage: Enzymatic reactions involving carboxylesterases are common in biological systems.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium hydroxide can yield 4-bromo-2-chlorobenzoic acid.
Ester Cleavage: The cleavage of the ester bond results in the formation of 4-bromo-2-chlorobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 4-bromo-2-chlorobenzoate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic compounds.
Biology: It is used in studies involving enzyme-catalyzed reactions, particularly those involving esterases.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including angiotensin II antagonists.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The primary mechanism of action for Ethyl 4-bromo-2-chlorobenzoate involves the cleavage of the ester linkage by carboxylesterases. This enzymatic reaction results in the formation of 4-bromo-2-chlorobenzoic acid and ethanol. The molecular targets include the ester bond, which is hydrolyzed by the enzyme.
Comparison with Similar Compounds
Ethyl 2-bromo-4-chlorobenzoate: Similar in structure but with different positions of the bromine and chlorine atoms.
Ethyl 4-bromo-2-fluorobenzoate: Similar structure with a fluorine atom instead of chlorine.
Ethyl 4-bromo-2-iodobenzoate: Similar structure with an iodine atom instead of chlorine.
Uniqueness: Ethyl 4-bromo-2-chlorobenzoate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both bromine and chlorine atoms allows for selective substitution reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
Ethyl 4-bromo-2-chlorobenzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in research and medicine, supported by data tables and case studies.
This compound is classified as a benzoate ester, featuring a benzene ring substituted with bromine at the 4-position and chlorine at the 2-position. This unique substitution pattern contributes to its reactivity and biological activity. The molecular formula for this compound is C9H8BrClO2.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, such as enzymes and receptors. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity, which can lead to inhibition or modulation of enzymatic activities. This characteristic makes it a valuable compound in medicinal chemistry, particularly in drug development.
Enzyme Interaction Studies
Research indicates that this compound can be utilized in enzyme inhibition studies. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, which is crucial for understanding its potential therapeutic applications.
Table 1: Enzyme Inhibition Data
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 12 µM. This suggests potential as an anticancer agent through apoptosis induction.
- Anti-inflammatory Effects : Another study highlighted its role in reducing inflammation markers in vitro. This compound demonstrated the ability to inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases.
Toxicity and Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of this compound. The compound showed low acute toxicity in animal models, with an LD50 greater than 2000 mg/kg, suggesting a favorable safety margin for further development.
Applications in Research
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its applications extend to:
- Pharmaceutical Chemistry : Used as a precursor for developing new drugs targeting various diseases.
- Biochemical Assays : Acts as a probe for studying enzyme interactions and cellular pathways.
Properties
IUPAC Name |
ethyl 4-bromo-2-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKHTTHZNDQNPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306253 | |
Record name | Ethyl 4-bromo-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76008-74-7 | |
Record name | Ethyl 4-bromo-2-chlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76008-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-bromo-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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